molecular formula C20H27N3O2 B5586525 1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-3,4,4-trimethylpyrrolidin-3-ol

1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-3,4,4-trimethylpyrrolidin-3-ol

Cat. No. B5586525
M. Wt: 341.4 g/mol
InChI Key: ZDAWOHCCVCVQBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-3,4,4-trimethylpyrrolidin-3-ol often involves reactions such as the double Michael reaction followed by cyclization. For example, the synthesis of related pyrazole derivatives has been achieved through reactions involving dimethyl acetylenedicarboxylate and amino phenylpyrazole carbonitriles in the presence of potassium carbonate in dimethyl sulfoxide, leading to the formation of complex pyrazolines (Tominaga et al., 1997).

Molecular Structure Analysis

X-ray crystallography is a common method used to determine the molecular structure of pyrazole derivatives, providing detailed insights into the arrangement of atoms and the geometry of the molecule. Structural determination aids in understanding the compound's reactivity and interaction with other molecules (Saeed et al., 2020).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including cyclization and acetylation, to form new compounds with diverse properties. The chemical behavior of these compounds is influenced by their functional groups and molecular structure, leading to a wide range of possible reactions and products (Thirunarayanan & Sekar, 2016).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, can be determined through various analytical techniques. These properties are crucial for understanding the compound's behavior in different environments and for its application in various fields (Pareek et al., 2010).

Future Directions

The future directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized for potential use as a pharmaceutical drug .

properties

IUPAC Name

2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-14-17(15(2)23(21-14)16-9-7-6-8-10-16)11-18(24)22-12-19(3,4)20(5,25)13-22/h6-10,25H,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAWOHCCVCVQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)N3CC(C(C3)(C)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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